2-[(1E)-1,2,3,4-tetrahydronaphthalen-1-ylidene]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(1E)-1,2,3,4-tetrahydronaphthalen-1-ylidene]acetic acid is an organic compound with the molecular formula C12H12O2 and a molecular weight of 188.23 g/mol . It is known for its unique structure, which includes a tetrahydronaphthalene moiety linked to an acetic acid group. This compound has various applications in scientific research and industry due to its interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1E)-1,2,3,4-tetrahydronaphthalen-1-ylidene]acetic acid typically involves the reaction of 1-tetralone with malonic acid in the presence of a base, followed by decarboxylation. The reaction conditions often include heating the mixture to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis route mentioned above can be scaled up for industrial purposes with appropriate modifications to the reaction conditions and purification processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[(1E)-1,2,3,4-tetrahydronaphthalen-1-ylidene]acetic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the double bond in the tetrahydronaphthalene moiety to a single bond, forming a fully saturated compound.
Substitution: The compound can undergo substitution reactions, particularly at the acetic acid moiety, to form esters or amides.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce fully saturated compounds. Substitution reactions can result in esters or amides .
Scientific Research Applications
2-[(1E)-1,2,3,4-tetrahydronaphthalen-1-ylidene]acetic acid has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2-[(1E)-1,2,3,4-tetrahydronaphthalen-1-ylidene]acetic acid is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-[(1E)-1,2,3,4-tetrahydronaphthalen-1-ylidene]acetic acid include:
Indole-3-acetic acid: A well-known plant hormone with similar structural features.
Naphthaleneacetic acid: Another compound with a naphthalene moiety linked to an acetic acid group.
Uniqueness
What sets this compound apart is its tetrahydronaphthalene structure, which imparts unique chemical properties and potential biological activities. This makes it a valuable compound for research and industrial applications .
Properties
CAS No. |
25227-37-6 |
---|---|
Molecular Formula |
C12H12O2 |
Molecular Weight |
188.22 g/mol |
IUPAC Name |
(2E)-2-(3,4-dihydro-2H-naphthalen-1-ylidene)acetic acid |
InChI |
InChI=1S/C12H12O2/c13-12(14)8-10-6-3-5-9-4-1-2-7-11(9)10/h1-2,4,7-8H,3,5-6H2,(H,13,14)/b10-8+ |
InChI Key |
BZGRNCRWQYXYAG-CSKARUKUSA-N |
Isomeric SMILES |
C1CC2=CC=CC=C2/C(=C/C(=O)O)/C1 |
Canonical SMILES |
C1CC2=CC=CC=C2C(=CC(=O)O)C1 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.